molecular formula C17H18N2O4S B13581711 5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine

5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine

Cat. No.: B13581711
M. Wt: 346.4 g/mol
InChI Key: RTAHDXWBBOXUTR-UHFFFAOYSA-N
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Description

5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine is a complex organic compound that features a benzoxazole core substituted with an ethanesulfonyl group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the ethanesulfonyl group and the ethoxyphenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The benzoxazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole core.

Scientific Research Applications

5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzoxazole core may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(methylsulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine
  • 5-(ethanesulfonyl)-N-(4-methoxyphenyl)-1,3-benzoxazol-2-amine
  • 5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzothiazol-2-amine

Uniqueness

5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethanesulfonyl and ethoxyphenyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5-ethylsulfonyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C17H18N2O4S/c1-3-22-13-7-5-12(6-8-13)18-17-19-15-11-14(24(20,21)4-2)9-10-16(15)23-17/h5-11H,3-4H2,1-2H3,(H,18,19)

InChI Key

RTAHDXWBBOXUTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)S(=O)(=O)CC

Origin of Product

United States

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